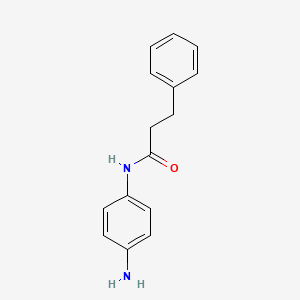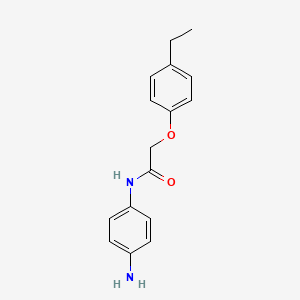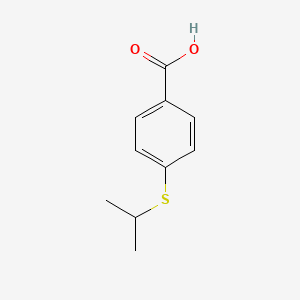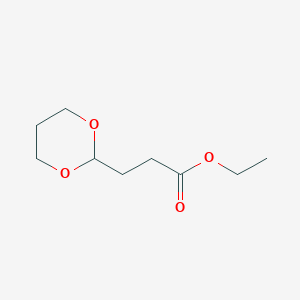
Ethyl 3-(1,3-dioxan-2-YL)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1,3-dioxan-2-yl)propionate is an organic compound with the molecular formula C9H16O4. It is a colorless oil that is often used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms. This structural feature imparts unique chemical properties to the compound, making it valuable in different fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(1,3-dioxan-2-yl)propionate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another method employs ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale acetalization reactions. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and molecular sieves for water removal can enhance the yield and purity of the product . The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1,3-dioxan-2-yl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, NaBH4, and LiAlH4.
Nucleophiles: RLi, RMgX, and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield lactones or related cleavage products, while reduction reactions typically produce alcohols .
Applications De Recherche Scientifique
Ethyl 3-(1,3-dioxan-2-yl)propionate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ethyl 3-(1,3-dioxan-2-yl)propionate involves its ability to form stable cyclic acetals and ketals. This stability is due to the presence of the 1,3-dioxane ring, which provides resistance to hydrolysis and oxidation under mild conditions . The compound can interact with various molecular targets, including carbonyl groups, through acetalization and transacetalization reactions .
Comparaison Avec Des Composés Similaires
Ethyl 3-(1,3-dioxan-2-yl)propionate can be compared with other similar compounds, such as:
1,3-Dioxanes: These compounds also contain a 1,3-dioxane ring and exhibit similar stability and reactivity.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and are used in similar applications.
Cyclic acetals and ketals: These compounds are formed from the reaction of carbonyl compounds with diols and exhibit similar protective properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other cyclic acetals and ketals .
Propriétés
IUPAC Name |
ethyl 3-(1,3-dioxan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBCOWCCBTDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585294 |
Source


|
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86178-21-4 |
Source


|
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

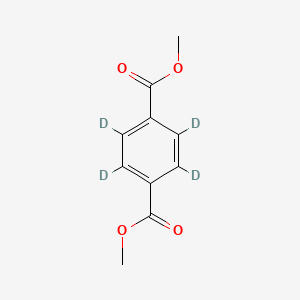

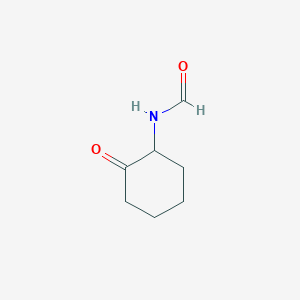

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)
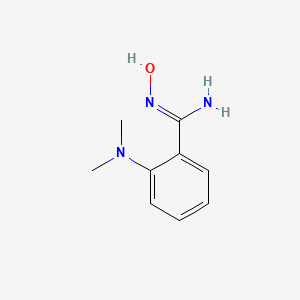

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)
